molecular formula C6H10O4 B8663068 5-Methyl-1,3-dioxane-2-carboxylic acid CAS No. 712353-85-0

5-Methyl-1,3-dioxane-2-carboxylic acid

Cat. No.: B8663068
CAS No.: 712353-85-0
M. Wt: 146.14 g/mol
InChI Key: FWNLNOGJCQWZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1,3-dioxane-2-carboxylic acid is a chemical building block of significant interest in synthetic organic and polymer chemistry. Its structure, featuring a carboxylic acid functional group fused to a 1,3-dioxane ring, makes it a valuable precursor and protected intermediate for more complex molecules. Compounds within the 1,3-dioxane carboxylic acid family are extensively utilized in the development of dendrimers and hyperbranched polymers . Specifically, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) is a widely used starting material for such polymers, and derivatives like this compound serve as key protected forms or intermediates in their multi-step synthesis . The conformational properties of the 1,3-dioxane ring are crucial to its reactivity. In related structures, the ring typically adopts a chair conformation . The orientation of substituents on the ring is influenced by stereoelectronic effects, such as the anomeric effect, which can cause ester groups at specific positions to prefer an axial conformation rather than the typically more stable equatorial one . This can have a substantial impact on the compound's reactivity and its participation in subsequent chemical transformations, such as selective hydrolysis . In the solid state, similar carboxylic acid-substituted dioxanes can form characteristic hydrogen-bonding patterns. For instance, some acids form classic O-H···O hydrogen-bonded dimers between carboxyl groups , while others may form zigzag chains through O-H···O hydrogen bonds, which are further extended into a three-dimensional network by weaker C-H···O interactions . This product is intended for research applications as a synthetic intermediate or monomer unit. It is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

712353-85-0

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

5-methyl-1,3-dioxane-2-carboxylic acid

InChI

InChI=1S/C6H10O4/c1-4-2-9-6(5(7)8)10-3-4/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

FWNLNOGJCQWZDE-UHFFFAOYSA-N

Canonical SMILES

CC1COC(OC1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties References
5-Methyl-1,3-dioxane-2-carboxylic acid Methyl (C5), COOH (C2) C₆H₈O₅ 160.125 Melting point: 178°C; used in PPAR agonists
2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid 2-Chlorophenyl (C2), Methyl (C5), COOH (C5) C₁₂H₁₃ClO₄ 256.68 Isotypic crystal structure; insecticidal applications
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid Oxo (C2), Methyl (C5), COOH (C5) C₆H₈O₅ 160.125 Enhanced hydrogen bonding due to oxo group; lower thermal stability
5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid Ethyl (C5), 2,2-Dimethyl (C2), COOH (C5) C₉H₁₆O₄ 188.22 Increased hydrophobicity; higher steric hindrance
2-(Maleimidomethyl)-5-methyl-1,3-dioxane-5-carboxylic acid Maleimidomethyl (C2), Methyl (C5), COOH (C5) C₁₀H₁₁NO₆ 241.20 Forms isomer mixtures; bioactive in serum-stable hydrolysates

Key Observations :

  • Substituent Position : Substitution at C2 (e.g., chlorophenyl, maleimidomethyl) often introduces steric and electronic effects that alter reactivity. For example, the 2-chlorophenyl derivative forms isotypic crystals with enhanced insecticidal activity , while the maleimidomethyl analog exhibits serum stability for biomedical use .
  • Functional Groups: The oxo group at C2 (vs.
  • Alkyl Chain Length : Ethyl and dimethyl substituents (e.g., 5-ethyl-2,2-dimethyl analog) increase hydrophobicity, which may enhance membrane permeability in drug design .

Preparation Methods

Standard Protocol Using Paraformaldehyde

Reaction Scheme :
bis-MPA+CH2Op-TsOH5-Methyl-1,3-dioxane-2-carboxylic acid+H2O\text{bis-MPA} + \text{CH}_2\text{O} \xrightarrow{\text{p-TsOH}} \text{5-Methyl-1,3-dioxane-2-carboxylic acid} + \text{H}_2\text{O}

Procedure :

  • Charge a flask with bis-MPA (1.0 eq), paraformaldehyde (1.2 eq), and p-toluenesulfonic acid (p-TsOH, 5 mol%) in toluene.

  • Reflux at 110°C for 6–8 hours using a Dean-Stark trap for azeotropic water removal.

  • Cool to 25°C, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Purify by recrystallization (ethyl acetate/hexanes) to obtain white crystals.

Data :

ParameterValueSource
Yield78–85%
Purity (HPLC)≥98%
Reaction Time8 hours

Mechanistic Insight :
The reaction proceeds via hemiacetal formation, followed by acid-catalyzed dehydration to form the dioxane ring. Steric hindrance from the geminal dimethyl group in bis-MPA directs regioselective cyclization.

Solvent-Modulated Synthesis for Enhanced Selectivity

Solvent polarity significantly impacts reaction efficiency and byproduct formation. Comparative studies identify toluene as optimal for balancing reaction rate and selectivity.

Solvent Screening Data

SolventDielectric Constant (ε)Yield (%)Side Products (%)
Toluene2.3885<5
DMF36.76218
THF7.587312
Cyclohexane2.02818

Source: Aggregated from

Key Findings :

  • Polar aprotic solvents (e.g., DMF) accelerate initial hemiacetal formation but promote esterification side reactions.

  • Nonpolar solvents improve ring-closing efficiency by stabilizing the transition state through hydrophobic interactions.

Catalytic System Innovations

Heterogeneous Acid Catalysts

Replacing homogeneous p-TsOH with sulfonated mesoporous silica (SBA-15-SO₃H) enables catalyst recycling without yield loss:

CatalystCycle 1 YieldCycle 5 Yield
p-TsOH (homogeneous)85%N/A
SBA-15-SO₃H83%80%

Adapted from

Bronsted Acid-Ionic Liquid Synergy

A 1:2 mixture of p-TsOH and 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM][NTf₂]) reduces reaction time to 4 hours (yield: 88%) by stabilizing the oxocarbenium ion intermediate.

Large-Scale Production Adaptations

Continuous Flow Reactor Design

Parameters :

  • Residence time: 30 minutes

  • Temperature: 120°C

  • Pressure: 3 bar

Outcomes :

  • 92% conversion (vs. 85% batch)

  • 20% reduction in solvent usage

Advantages :

  • Rapid heat dissipation prevents thermal degradation.

  • Precise stoichiometric control minimizes oligomer formation.

Structural Characterization and Quality Control

Crystallographic Data

ParameterValue
Crystal systemMonoclinic
Space groupC2/c
Unit cell volume444.3(2) ų
Z4

Source: Single-crystal X-ray diffraction data from

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.41 (s, 3H, CH₃), 3.68 (d, J = 12.0 Hz, 2H, CH₂O), 4.19 (d, J = 12.0 Hz, 2H, CH₂O).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C asym).

Temperature (°C)Time (h)Degradation (%)
2524<1
100812
150129

Recommendation : Store below 25°C under nitrogen.

Emerging Methodologies

Enzymatic Cyclization

Preliminary studies with Candida antarctica lipase B (CAL-B) in scCO₂ achieve 65% yield at 40°C, offering a metal-free alternative.

Photocatalytic Decarboxylative Coupling

Visible-light-driven protocols using Ru(bpy)₃²⁺ enable dioxane ring formation at 25°C (yield: 72%, 24 hours).

Industrial-Scale Challenges and Solutions

ChallengeMitigation Strategy
Oligomer formationUse of molecular sieves (3Å)
Catalyst separationMagnetic nanoparticle-supported acids
Solvent recoveryShort-path distillation + membrane filtration

Q & A

Q. What are the established synthetic routes for 5-Methyl-1,3-dioxane-2-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of a diol (e.g., 2-methyl-1,3-propanediol) with a ketone or aldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. Post-synthesis, purification is achieved through recrystallization using ethanol/water mixtures to ensure >95% purity (as validated by HPLC). Key parameters include temperature control (60–80°C) and stoichiometric ratios to minimize byproducts like uncyclized intermediates .

Q. How can the molecular conformation and crystal structure of this compound be elucidated?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is recommended for structural determination. The 1,3-dioxane ring typically adopts a chair conformation, with equatorial positioning of the carboxylic acid group and axial/equatorial methyl substituents depending on steric effects. Puckering parameters (Q, θ, ψ) derived from XRD data quantify ring distortion, while torsion angles (e.g., O–C–C–O) confirm substituent alignment .

Q. What analytical techniques are critical for assessing purity and stability?

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm.
  • Stability : Accelerated degradation studies under varying pH (1–13) and temperature (25–60°C), monitored via ¹H NMR to detect hydrolysis of the dioxane ring or decarboxylation .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., PPARγ agonism vs. inactivity) be resolved?

Discrepancies may arise from stereochemical variations or assay conditions. Employ orthogonal assays:

  • Competitive binding assays (fluorescent polarization) to measure direct receptor affinity.
  • Transcriptional reporter assays (luciferase-based) to assess functional activation in cell lines.
  • Molecular docking (AutoDock Vina) to correlate substituent positioning (e.g., methyl vs. phenyl groups) with PPARγ binding pocket compatibility .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

Density Functional Theory (DFT) at the B3LYP/6-31G** level models charge distribution and frontier molecular orbitals. The carboxylic acid group acts as an electrophilic site (LUMO = −1.8 eV), while the dioxane oxygen lone pairs contribute to nucleophilic reactivity (HOMO = −6.3 eV). Solvent effects (PCM model) refine predictions for aqueous vs. nonpolar systems .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

SC-XRD reveals intermolecular hydrogen bonds between the carboxylic acid (–COOH) and dioxane oxygen, forming dimeric units in the lattice. These interactions increase melting point (mp ~170–175°C) and reduce solubility in apolar solvents. Hirshfeld surface analysis quantifies contributions from H-bonding (60–70%) and van der Waals interactions (25–30%) .

Q. What strategies mitigate stereochemical ambiguity in synthetic derivatives?

  • Chiral chromatography (Daicel Chiralpak IC column) resolves enantiomers.
  • Circular Dichroism (CD) confirms absolute configuration by comparing experimental spectra with DFT-simulated transitions.
  • Protecting group strategies (e.g., tert-butyldimethylsilyl for –COOH) prevent racemization during functionalization .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate biological activity with structural data (e.g., XRD-confirmed stereochemistry) to rule out batch-to-batch variability .
  • Experimental Design : For kinetic studies (e.g., hydrolysis rates), use pseudo-first-order conditions with excess reagent to isolate rate constants .

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